molecular formula C9H11FN2O B2698363 N~1~-(2-fluorophenyl)-beta-alaninamide CAS No. 938515-68-5

N~1~-(2-fluorophenyl)-beta-alaninamide

Cat. No.: B2698363
CAS No.: 938515-68-5
M. Wt: 182.198
InChI Key: NDWYXCLVLZKALJ-UHFFFAOYSA-N
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Description

N~1~-(2-fluorophenyl)-beta-alaninamide is a chemical compound that belongs to the class of beta-alaninamides. This compound features a fluorophenyl group attached to the beta-alanine moiety, which imparts unique chemical and biological properties. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s reactivity and interaction with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-fluorophenyl)-beta-alaninamide typically involves the reaction of 2-fluoroaniline with beta-alanine. The process can be carried out through the following steps:

    Formation of the Amide Bond: The reaction between 2-fluoroaniline and beta-alanine is facilitated by coupling agents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The reaction is usually performed in an organic solvent such as dichloromethane or dimethylformamide.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure N1-(2-fluorophenyl)-beta-alaninamide.

Industrial Production Methods

In an industrial setting, the production of N1-(2-fluorophenyl)-beta-alaninamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-fluorophenyl)-beta-alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the amide group to an amine.

    Substitution: The fluorine atom in the phenyl ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in water or amine in an organic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of phenol or substituted amines.

Scientific Research Applications

N~1~-(2-fluorophenyl)-beta-alaninamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2-fluorophenyl)-beta-alaninamide involves its interaction with specific molecular targets in biological systems. The fluorophenyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The beta-alanine moiety can interact with amino acid transporters, facilitating the compound’s uptake into cells. Once inside the cell, it can influence various biochemical pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(2-chlorophenyl)-beta-alaninamide
  • N~1~-(2-bromophenyl)-beta-alaninamide
  • N~1~-(2-methylphenyl)-beta-alaninamide

Uniqueness

N~1~-(2-fluorophenyl)-beta-alaninamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds. These properties can lead to improved pharmacokinetic and pharmacodynamic profiles compared to its analogs.

Properties

IUPAC Name

3-amino-N-(2-fluorophenyl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O.ClH/c10-7-3-1-2-4-8(7)12-9(13)5-6-11;/h1-4H,5-6,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZFTKQQTOHKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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